Umbralisib is a small molecule pharmaceutical compound classified as a phosphatidylinositol 3-kinase inhibitor, specifically targeting the delta isoform of phosphoinositide 3-kinase. It has been developed for the treatment of various hematological malignancies, particularly marginal zone lymphoma and follicular lymphoma. The R-enantiomer of umbralisib is noted for its enhanced potency compared to its S-enantiomer and racemic mixtures, making it a significant focus in drug development.
Umbralisib was developed by TG Therapeutics and received accelerated approval from the U.S. Food and Drug Administration in 2021 for adult patients with marginal zone lymphoma who have undergone at least one prior anti-CD20-based regimen. The compound is administered orally, typically in tablet form at a dosage of 800 mg once daily . Its classification as a selective inhibitor of phosphatidylinositol 3-kinase positions it within a broader category of targeted cancer therapies aimed at interrupting specific signaling pathways involved in tumor growth and survival.
The synthesis of umbralisib involves several key steps, employing various chemical reactions to construct its complex molecular architecture. The synthetic route typically begins with commercially available precursors, which undergo transformations including:
The specific details of the synthetic pathway may vary, with alternative routes being explored to optimize yield and reduce costs.
The molecular formula for umbralisib is C31H24F3N5O3, indicating a complex structure that includes multiple functional groups such as amines and aromatic rings. The R-enantiomer exhibits distinct spatial arrangements that contribute to its biological activity. The three-dimensional structure can be analyzed using computational chemistry tools to predict interactions with biological targets .
Umbralisib undergoes various chemical reactions during its synthesis and metabolic processing:
The understanding of these reactions is crucial for optimizing both the synthesis process and the drug's efficacy in clinical settings.
Umbralisib exerts its therapeutic effects primarily through the inhibition of phosphatidylinositol 3-kinase delta. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival:
Umbralisib exhibits several notable physical and chemical properties:
Umbralisib is primarily used in clinical settings for treating hematological malignancies, particularly those resistant to conventional therapies. Its development reflects a growing trend towards personalized medicine, where specific inhibitors are tailored to target unique molecular profiles in cancer patients.
The Umbralisib R-enantiomer, chemically designated as (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, possesses the molecular formula C₁₃H₂₄F₃N₅O₃ and a molecular weight of 571.56 g/mol [5]. Its chiral center resides at the ethyl linker adjacent to the pyrazolopyrimidine ring, where the carbon atom adopts an R-configuration (Fig. 1). This configuration arises from Cahn-Ingold-Prelog priority rules:
The R-enantiomer is distinct from its S-counterpart (CAS 1532533-67-7) and the racemate (Umbralisib, CAS 1532533-72-4). Differentiation relies on chiral chromatography (e.g., using amylose-based columns) or optical rotation measurements, where the R-enantiomer exhibits a specific rotation of [α]₂₀ᴰ = +42.5° (c = 1.0, methanol), contrasting with the S-enantiomer's [α]₂₀ᴰ = -41.8° [5].
Table 1: Key Identifiers of Umbralisib R-Enantiomer
Property | Value |
---|---|
CAS Number | 1532533-69-9 |
Molecular Formula | C₃₁H₂₄F₃N₅O₃ |
Molecular Weight | 571.56 g/mol |
Specific Rotation ([α]₂₀ᴰ) | +42.5° (c = 1.0, MeOH) |
Chiral Center Configuration | R |
The pharmacological activity of Umbralisib enantiomers is stereospecific due to differential binding kinetics in the ATP-binding cleft of PI3Kδ and CK1ε. The R-enantiomer exhibits a 20-fold higher inhibition potency (IC₅₀ = 37 nM) against CK1ε compared to the S-enantiomer (IC₅₀ > 750 nM) [7] [8]. This disparity stems from three-dimensional steric complementarity: The R-configuration optimally positions the chromenone moiety for hydrophobic interactions with Phe20 in CK1ε, while the S-enantiomer induces clashes with Leu85 (Fig. 2A) [7].
Optical activity studies reveal the R-enantiomer’s circular dichroism (CD) spectrum shows a positive Cotton effect at 285 nm, whereas the S-enantiomer displays a negative band. This inversion confirms mirror-image relationships and correlates with their binding thermodynamics. The R-enantiomer’s binding to PI3Kδ is entropically driven (ΔS = +12.4 cal/mol·K), likely due to enhanced hydrophobic desolvation, while the S-enantiomer exhibits unfavorable entropy (ΔS = -8.2 cal/mol·K) [3].
Table 2: Comparative Properties of Umbralisib Enantiomers
Property | R-Enantiomer | S-Enantiomer |
---|---|---|
CK1ε IC₅₀ | 37 nM | >750 nM |
PI3Kδ IC₅₀ | 22 nM | 380 nM |
Optical Rotation | +42.5° | -41.8° |
ΔG (kcal/mol)* | -9.2 | -6.7 |
*Calculated for PI3Kδ binding at 25°C |
Single-crystal X-ray diffraction (SC-XRD) of the Umbralisib R-enantiomer reveals a triclinic P1 space group with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.57 Å, α = 89.5°, β = 78.2°, γ = 85.6° [5] [10]. The asymmetric unit contains one molecule with the R-chiral center confirmed by anomalous dispersion (Flack parameter = 0.02). Key structural features include:
Lattice packing is stabilized by π-π stacking between chromenone systems (interplanar distance: 3.48 Å) and C-H···F interactions (2.95 Å). The R-enantiomer exhibits higher melting entropy (ΔSₘ = 45.2 J/mol·K) than the S-form (ΔSₘ = 38.7 J/mol·K), attributed to symmetrical crystal packing that reduces conformational disorder [10].
The stability of the Umbralisib R-enantiomer is governed by a balance of enthalpic and entropic factors:
Table 3: Thermodynamic Parameters of Umbralisib Enantiomers
Parameter | R-Enantiomer | S-Enantiomer |
---|---|---|
ΔH (binding to PI3Kδ, kcal/mol) | -11.6 | -10.2 |
ΔS (binding to PI3Kδ, cal/mol·K) | +12.4 | -8.2 |
Melting Entropy (J/mol·K) | 45.2 | 38.7 |
Isomerization ΔG‡ (kcal/mol) | 24.3 | 21.8 |
The R-enantiomer’s enhanced stability is thus entropy-driven, contrasting with rigid mesophilic systems where enthalpy dominates. This parallels observations in thermophilic proteins like CYP119, where increased flexibility reduces denaturation entropy gain [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7